gamma-Oryzanol

Descripción general

Descripción

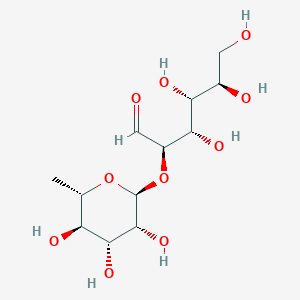

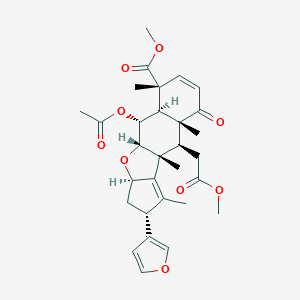

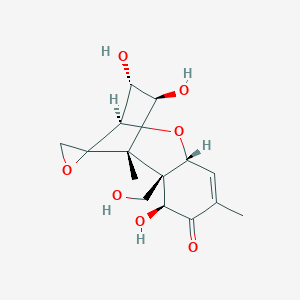

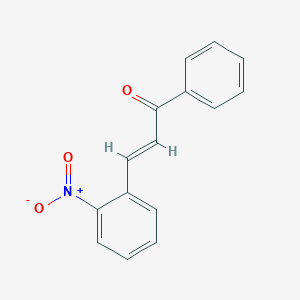

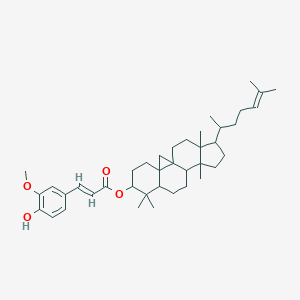

Gamma-Oryzanol (Orz) is a mixture of lipids derived from rice (Oryza sativa). It occurs mainly in the fat fraction of rice bran and rice bran oil . It was originally thought to be a single compound, but it is now known to be a mixture of ferulic acid esters of phytosterols and triterpenoids, particularly cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, and campesteryl ferulate .

Synthesis Analysis

Gamma-Oryzanol is naturally occurring in rice bran oil. It can be extracted from rice bran oil using different methods. One efficient way to extract rice bran oil is superficial fluid extraction technology . In recent studies, gamma-Oryzanol has been used to synthesize liposome nanocarriers .

Molecular Structure Analysis

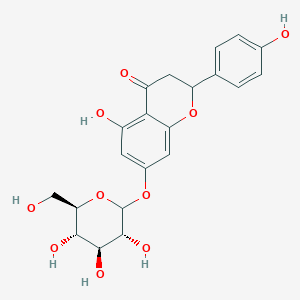

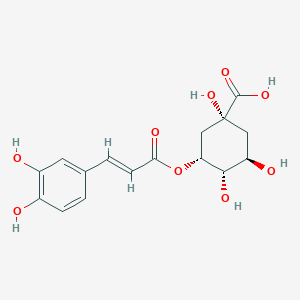

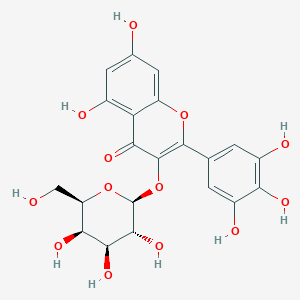

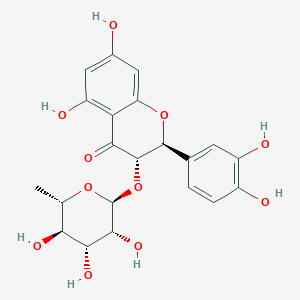

The molecular formula of gamma-Oryzanol is C40H58O4 . It is a mixture of phytosteryl ferulates of ferulic acid esterified with phytosterols including sterols (campesterol, sitosterol, and stigmasterol) and triterpene alcohols (cycloartenol and 24-methylenecycloartenol) .

Chemical Reactions Analysis

Gamma-Oryzanol has been found to be an organic radical scavenger able to prevent AMVN-triggered lipoperoxidation . It also has antioxidant properties and is often used in cosmetic formulations as a sunscreen .

Physical And Chemical Properties Analysis

Gamma-Oryzanol is a white crystalline powder. Its melting point is 137.5-138.5 °C. It is insoluble in water but is slightly soluble in diethyl ether and n-heptane .

Aplicaciones Científicas De Investigación

Gamma-Oryzanol, also known as Cycloartenyl ferulate, is a compound with a wide range of applications in scientific research. Below are detailed sections focusing on unique applications of this compound:

Antioxidant Properties

Gamma-Oryzanol has been recognized for its potent antioxidant activity. It helps in neutralizing free radicals and protecting cells from oxidative stress, which is linked to various chronic diseases .

Anti-inflammatory Effects

Research suggests that Gamma-Oryzanol exhibits anti-inflammatory properties, making it beneficial in the treatment of inflammatory conditions .

Cholesterol-Lowering Effect

Gamma-Oryzanol is known to assist in lowering cholesterol levels in the blood, particularly by reducing low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL), while potentially increasing high-density lipoprotein (HDL) .

Anti-cancer Activity

Several studies have indicated that Gamma-Oryzanol may have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis .

Anti-diabetic Potential

Gamma-Oryzanol has shown promise in anti-diabetic effects, potentially improving insulin sensitivity and glucose metabolism .

Menopausal Symptom Relief

It has been suggested that Gamma-Oryzanol could ameliorate unpleasant menopausal symptoms , providing a natural alternative for symptom management .

Improving Plasma Lipid Pattern

Gamma-Oryzanol may contribute to an improved plasma lipid pattern , which is crucial for maintaining cardiovascular health .

Nutritional Value

As a nutraceutical, Gamma-Oryzanol adds nutritional value when included in diets, due to its mixture of ferulic acid esters of phytosterols and triterpenoids .

Mecanismo De Acción

Target of Action

Gamma-Oryzanol (Orz), also known as Cycloartenyl Ferulate (CF), interacts with several targets within the body. It has been found to downregulate the expression of genes encoding proteins related to adiposity (CCAAT/enhancer binding proteins (C/EBPs)), inflammatory responses (nuclear factor kappa-B (NF-κB)), and metabolic syndrome (peroxisome proliferator-activated receptors (PPARs)) . CF has also been found to bind to interferon γ receptor 1, enhancing the immunity of natural killer (NK) cells .

Mode of Action

Orz exerts its effects through a complex network of interactions and signals triggered by its antioxidant properties . It is associated with cholesterol-lowering, anti-inflammatory, anti-cancer, and anti-diabetic effects . CF enhances the killing capacity of NK cells for various cancer cells in vitro . It acts on the canonical JAK1/2-STAT1 signaling pathway to enhance the immunity of the NK cells .

Biochemical Pathways

The wide range of beneficial activities of Orz and CF likely results from their influence on multiple biochemical pathways. For instance, Orz has been found to downregulate the expression of genes related to adiposity, inflammatory responses, and metabolic syndrome . CF acts on the JAK1/2-STAT1 signaling pathway to enhance NK cell immunity .

Pharmacokinetics

The ingestion of rice bran extract-enriched porridge and rice bran extract oil significantly increased ferulic acid concentrations in plasma .

Result of Action

The actions of Orz and CF result in a wide range of molecular and cellular effects. These include antioxidant activity, cholesterol-lowering effects, anti-inflammatory effects, anti-cancer effects, and anti-diabetic effects . CF also directly enhances the killing capacity of NK cells for various cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Orz and CF. For instance, Orz is relatively unstable to environmental factors during processing and storage . Microencapsulation has been used to produce Orz microparticles to improve its stability .

Propiedades

IUPAC Name |

[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H58O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h10,12-14,17,24,27,29,32-34,41H,9,11,15-16,18-23,25H2,1-8H3/b17-13+/t27-,29-,32+,33+,34+,37-,38+,39-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODTZLFLDFKIQH-FSVGXZBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gamma-Oryzanol | |

CAS RN |

11042-64-1, 21238-33-5 | |

| Record name | Gamma oryzanol [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011042641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oryzanol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021238335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3β)-9,19-cyclolanost-24-en-3-yl 4-hydroxy-3-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | γ-Oryzanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORYZANOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PQR2YON9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary mechanisms of action associated with gamma-oryzanol's biological activities?

A1: While the exact mechanisms are still under investigation, research suggests that gamma-oryzanol exerts its effects through multiple pathways, including:

- Antioxidant activity: Gamma-oryzanol acts as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation. This activity is primarily attributed to its ferulic acid moiety and has been demonstrated in various models, including cholesterol oxidation, protection of fish oil from oxidation, and reduction of lipid peroxidation in cell lines. [, , , ]

- Modulation of lipid metabolism: Studies indicate that gamma-oryzanol can lower blood cholesterol levels, particularly LDL-cholesterol, and triglycerides. This effect is thought to involve the inhibition of cholesterol synthesis and absorption and the enhancement of cholesterol excretion. [, , , , ]

Q2: What are the downstream effects of gamma-oryzanol's antioxidant activity?

A2: The antioxidant effects of gamma-oryzanol can lead to:

- Reduced oxidative stress: By scavenging free radicals, gamma-oryzanol can protect cells and tissues from oxidative damage, which is implicated in various diseases, including cardiovascular disease, cancer, and neurodegenerative disorders. [, , ]

- Improved lipid profile: Gamma-oryzanol's ability to inhibit lipid peroxidation helps prevent the oxidation of LDL-cholesterol, a crucial step in the development of atherosclerosis. [, ]

Q3: What is the molecular formula and weight of cycloartenyl ferulate?

A3: The molecular formula of cycloartenyl ferulate is C40H58O4, and its molecular weight is 602.87 g/mol. []

Q4: What are the key spectroscopic characteristics of gamma-oryzanol?

A4: Gamma-oryzanol exhibits a characteristic absorbance maximum at 330 nm in ultraviolet-visible (UV-Vis) spectroscopy, attributed to the ferulic acid moiety. [, ] Mass spectrometry (MS) analysis reveals characteristic fragmentation patterns corresponding to the steryl/triterpenyl and ferulic acid moieties, allowing for the identification and quantification of individual components. [, ]

Q5: What are the recommended storage conditions for gamma-oryzanol?

A5: To maximize stability, gamma-oryzanol should be stored in airtight containers, protected from light and moisture, and kept at cool temperatures (e.g., refrigerated). []

Q6: Does gamma-oryzanol exhibit any catalytic properties?

A6: Currently, there is limited research on the catalytic properties of gamma-oryzanol. Its primary mode of action is attributed to its antioxidant and lipid-lowering effects rather than catalytic activity.

Q7: Have computational methods been used to study gamma-oryzanol?

A7: Yes, computational chemistry approaches, such as molecular docking and molecular dynamics simulations, have been employed to investigate the interactions of gamma-oryzanol components with potential target proteins, such as PPAR-γ, providing insights into their potential mechanisms of action. []

Q8: How do structural modifications of gamma-oryzanol components affect their biological activity?

A8: The ferulic acid moiety is crucial for the antioxidant activity of gamma-oryzanol. Modifications to this group, such as esterification or alkylation, can alter its antioxidant potency. The sterol/triterpene moiety also influences activity, with different sterols/triterpenes conferring varying degrees of antioxidant and lipid-lowering effects. [, , ]

Q9: What strategies can be used to enhance the stability and bioavailability of gamma-oryzanol?

A9: Several approaches can be employed to improve the stability and bioavailability of gamma-oryzanol, including:

- Encapsulation: Encapsulating gamma-oryzanol in nanoparticles, liposomes, or other delivery systems can protect it from degradation, enhance its solubility and bioavailability, and enable targeted delivery to specific tissues. [, ]

- Co-administration with other antioxidants: Combining gamma-oryzanol with other antioxidants, such as tocopherols or tocotrienols, can create synergistic effects, enhancing its overall antioxidant capacity. [, ]

Q10: What in vitro and in vivo models have been used to evaluate the efficacy of gamma-oryzanol?

A10: Numerous in vitro and in vivo studies have demonstrated the efficacy of gamma-oryzanol in various models, including:

- Cell-based assays: Gamma-oryzanol has shown antioxidant and anti-inflammatory effects in cell culture studies using various cell lines, including human prostate cancer cells and peripheral blood mononuclear cells. [, , ]

- Animal models: Animal studies using rats, mice, and rabbits have demonstrated the beneficial effects of gamma-oryzanol on lipid profiles, oxidative stress, insulin resistance, and atherosclerosis. [, , , , , ]

Q11: Is there evidence of resistance development to gamma-oryzanol's effects?

A11: There is currently no scientific evidence suggesting the development of resistance to gamma-oryzanol's biological activities.

Q12: What is the safety profile of gamma-oryzanol?

A12: Gamma-oryzanol is generally considered safe for human consumption with no significant adverse effects reported in clinical trials at recommended doses. Long-term toxicity studies in rats and mice have not revealed any carcinogenic potential. [, ]

Q13: Can drug delivery systems be used to enhance gamma-oryzanol's therapeutic potential?

A13: Yes, incorporating gamma-oryzanol into nanocarriers or other targeted delivery systems could potentially improve its bioavailability, target it to specific tissues, and enhance its therapeutic efficacy. [, ]

Q14: What analytical methods are used to quantify gamma-oryzanol and its components?

A14: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is the most commonly used method to quantify gamma-oryzanol and its components in various matrices, such as rice bran oil, rice bran, and biological samples. Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for identifying and quantifying individual gamma-oryzanol components after derivatization. [, , , ]

Q15: What is the solubility of gamma-oryzanol in different solvents?

A15: Gamma-oryzanol exhibits poor solubility in water but is soluble in organic solvents such as hexane, ethanol, and ethyl lactate. Its solubility in different solvents can be enhanced by using binary solvent mixtures and increasing the temperature. [, ]

Q16: Are the analytical methods used to quantify gamma-oryzanol validated?

A16: Yes, analytical methods used to quantify gamma-oryzanol, primarily HPLC-UV, are rigorously validated according to international guidelines to ensure accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit. [, ]

Q17: How is the quality of gamma-oryzanol controlled during production?

A17: Stringent quality control measures are implemented throughout the production process of gamma-oryzanol, including:

Q18: Does gamma-oryzanol interact with drug transporters?

A18: Information regarding gamma-oryzanol's interactions with drug transporters is limited and requires further investigation.

Q19: Is gamma-oryzanol biocompatible and biodegradable?

A19: As a natural plant-derived compound, gamma-oryzanol exhibits good biocompatibility and is biodegradable. Studies have shown its safe use in various applications, including food, cosmetics, and pharmaceuticals. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.